![molecular formula C12H11ClN2OS2 B2789309 5-(((3-Chlorophenyl)amino)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 1025619-32-2](/img/structure/B2789309.png)
5-(((3-Chlorophenyl)amino)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. It also has a 3-chlorophenyl group attached to the nitrogen atom and an ethyl group attached to the 3-position of the thiazolidinone ring .Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions would depend on the substituents present on the thiazolidinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the 3-chlorophenyl group and the ethyl group would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides involved a six-step process starting from 4-chlorobenzoic acid. Among the derivatives obtained, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications for this compound.
Antibacterial and Antifungal Properties
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with various biological activities. While the specific antibacterial and antifungal effects of 5-(((3-Chlorophenyl)amino)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one need further investigation, its structural features make it an interesting candidate for such applications .
Tumor Cell Growth Inhibition
In related work, researchers synthesized a series of 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth. Although not directly related to our compound, this highlights the potential of thiadiazole derivatives in cancer research .
Indole Derivatives
Interestingly, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride yielded tricyclic indole compounds. While this specific reaction doesn’t involve our compound directly, it underscores the broader significance of indole derivatives in medicinal chemistry .
Phenolic Hydroxyl Group Enhancement
Compounds with a phenolic hydroxyl group at the C-5 position of the indole moiety have shown enhanced activity. This information could guide further exploration of our compound’s potential applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3-chlorophenyl)iminomethyl]-3-ethyl-4-hydroxy-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c1-2-15-11(16)10(18-12(15)17)7-14-9-5-3-4-8(13)6-9/h3-7,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZOSGCIKUJEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=S)C=NC2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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